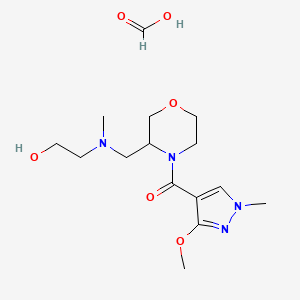

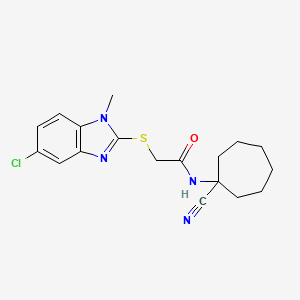

(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone formate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that appears to be related to a class of compounds with central nervous system (CNS) depressant activity. The structure suggests the presence of a morpholino group, a pyrazolyl group, and a methanone moiety, which are common in pharmaceuticals that target the CNS. The methoxy and formate groups may influence the solubility and reactivity of the compound.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones was synthesized and evaluated for CNS depressant activity, anticonvulsant properties, and toxicity . The synthesis involved creating various substituted pyrazolyl methanones, which are structurally similar to the compound of interest. Another relevant synthesis is that of (R)-3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol, which includes the formation of a morpholinylphenyl isocyanate intermediate . This process could potentially be adapted to synthesize the target compound by modifying the functional groups and starting materials.

Molecular Structure Analysis

The molecular structure of the compound likely includes several functional groups that are important for its biological activity. The morpholino group is a common feature in drugs that modulate neurotransmitter activity, while the pyrazolyl group could interact with various receptors or enzymes in the CNS. The methanone moiety is a carbonyl-containing group that could be involved in hydrogen bonding or other intermolecular interactions. The overall three-dimensional structure of the molecule would be important for its ability to fit into biological targets.

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to its functional groups. The hydroxyethyl and methoxy groups could be sites for nucleophilic attack, while the methanone carbonyl could be involved in condensation reactions. The presence of a formate ester suggests that hydrolysis could be a relevant reaction, potentially releasing the active drug in vivo. The pyrazolyl group could also participate in reactions typical of aromatic heterocycles, such as electrophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of polar groups like the morpholino and hydroxyethyl groups would likely make the compound soluble in polar solvents. The molecular weight and the distribution of functional groups would affect its pharmacokinetics, including absorption, distribution, metabolism, and excretion. The stability of the compound under physiological conditions would be an important factor in its shelf life and efficacy as a drug.

Eigenschaften

IUPAC Name |

formic acid;[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O4.CH2O2/c1-16(4-6-19)8-11-10-22-7-5-18(11)14(20)12-9-17(2)15-13(12)21-3;2-1-3/h9,11,19H,4-8,10H2,1-3H3;1H,(H,2,3) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPPVTLSQDCRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCOCC2CN(C)CCO.C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone formate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B3001555.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3001556.png)

![7-ethyl-3,9-dimethyl-1-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3001561.png)